Enhanced Lipophilicity (LogP) of 6-Fluoroquinoline-2-carboxylic acid Relative to Unsubstituted Quinoline-2-carboxylic Acid
The introduction of a fluorine atom at the C-6 position of quinoline-2-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent compound. This difference, while not directly measured for the free acid in a single study, is a well-established class-level effect supported by the predicted LogP value for 6-fluoroquinoline-2-carboxylic acid of 2.07 and the known LogP for quinoline-2-carboxylic acid of approximately 1.5. This increase in LogP of approximately 0.6 units translates to a roughly 4-fold increase in the compound's partition coefficient, which can directly impact membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 (Predicted) |
| Comparator Or Baseline | Quinoline-2-carboxylic acid: LogP ~1.5 |
| Quantified Difference | ΔLogP ≈ +0.6 (Predicted) |
| Conditions | Predicted values based on molecular structure |
Why This Matters
This logP difference is meaningful for medicinal chemists optimizing oral bioavailability, as it falls within the optimal range (1-3) for CNS and antibacterial drug candidates.
